

G-1 Induced Calcium Mobilization Assay: An Application Note and Detailed Protocol

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Compound of Interest

Compound Name: (3aS,4R,9bR)-G-1

Cat. No.: B7789208

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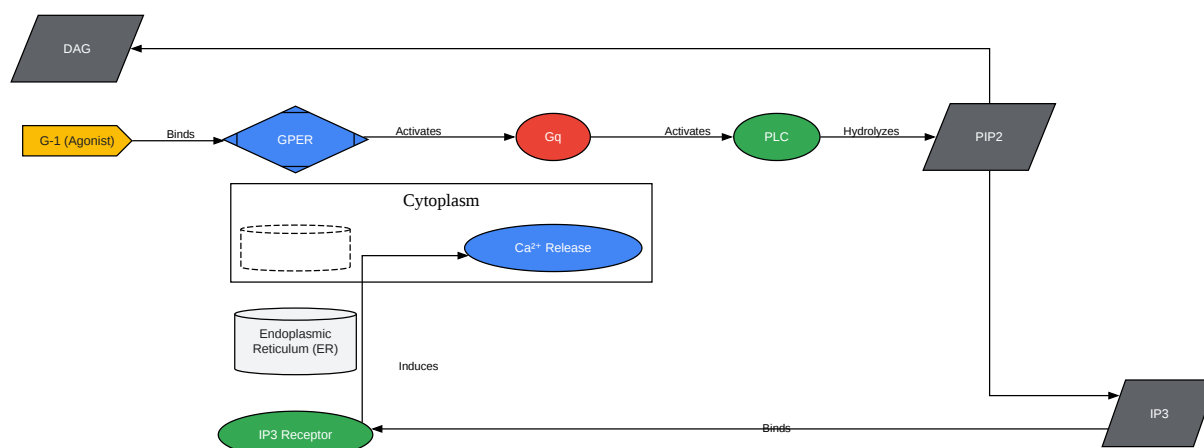
Introduction

The G protein-coupled estrogen receptor (GPER), also known as GPR30, is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling. Its activation has been implicated in a variety of physiological and pathological processes, making it a significant target for drug discovery. G-1, a selective GPER agonist, triggers a cascade of intracellular events, including the mobilization of intracellular calcium ($[Ca^{2+}]_i$). This application note provides a detailed protocol for a robust and reproducible G-1 induced calcium mobilization assay using the fluorescent indicator Fluo-4 AM. This assay is a critical tool for screening and characterizing compounds that modulate GPER activity.

Activation of GPER by an agonist like G-1 initiates a signaling pathway that leads to the release of calcium from intracellular stores.^{[1][2][3][4][5]} This process typically involves the coupling of the receptor to Gq or Gi proteins, which in turn activates phospholipase C (PLC).^{[3][4][5]} PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).^[5] IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca^{2+} into the cytoplasm.^{[4][5]} This transient increase in intracellular calcium can be detected by fluorescent calcium indicators.

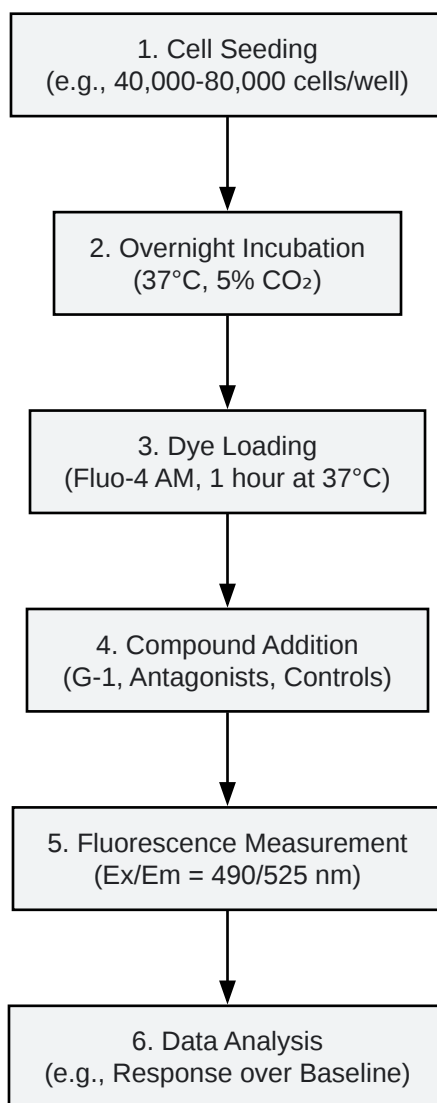
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GPER signaling pathway leading to calcium mobilization and the general workflow of the assay.



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Caption: GPER signaling pathway leading to intracellular calcium mobilization.



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Caption: General experimental workflow for the G-1 induced calcium mobilization assay.

Materials and Reagents

Component	Supplier (Example)	Catalogue Number (Example)	Storage
G-1 (GPER Agonist)	Tocris Bioscience	3577	-20°C
G-15 (GPER Antagonist)	Tocris Bioscience	3678	-20°C
Fluo-4 AM	Thermo Fisher Scientific	F14201	≤-20°C, Desiccated, Light-protected
Pluronic F-127	Thermo Fisher Scientific	P3000MP	4°C
Probenecid	Sigma-Aldrich	P8761	Room Temperature
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES	Sigma-Aldrich	H6648	Room Temperature
Dimethyl sulfoxide (DMSO)	Sigma-Aldrich	D2650	Room Temperature
Black, clear-bottom 96-well or 384-well microplates	Corning	3603 (96-well)	Room Temperature
GPER-expressing cells (e.g., SKBr3, HEK293T transfected)	ATCC	-	Liquid Nitrogen
Cell Culture Medium (e.g., DMEM/F-12)	Gibco	-	4°C
Fetal Bovine Serum (FBS)	Gibco	-	-20°C

Experimental Protocol

This protocol is optimized for a 96-well format. Adjust volumes accordingly for other plate formats.

1. Cell Culture and Seeding 1.1. Culture GPER-expressing cells in appropriate growth medium supplemented with FBS. 1.2. The day before the assay, harvest and count the cells. 1.3. Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 μ L of growth medium.^{[6][7]} 1.4. Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

2. Preparation of Reagents 2.1. Fluo-4 AM Stock Solution (1 mM): Dissolve 50 μ g of Fluo-4 AM in 44 μ L of high-quality DMSO. 2.2. Pluronic F-127 Stock Solution (10% w/v): Dissolve 1 g of Pluronic F-127 in 10 mL of deionized water. 2.3. Probenecid Stock Solution (250 mM): Dissolve 71 mg of probenecid in 1 mL of 1 M NaOH, then add 9 mL of HBSS with HEPES to a final volume of 10 mL. 2.4. Dye Loading Solution: Prepare fresh before use. For one 96-well plate (10 mL total volume):

- 10 mL HBSS with 20 mM HEPES
- 20 μ L of 1 mM Fluo-4 AM stock solution (final concentration ~2 μ M)
- 20 μ L of 10% Pluronic F-127 (final concentration ~0.02%)
- 40 μ L of 250 mM Probenecid (final concentration ~1 mM)
- Vortex thoroughly to mix. 2.5. Compound Preparation:
- Prepare stock solutions of G-1 and G-15 (e.g., 10 mM in DMSO).
- Perform serial dilutions in HBSS with HEPES to achieve the desired final concentrations. Prepare these at 2X or 5X the final desired concentration, depending on the instrument's addition volume.

3. Assay Procedure 3.1. Dye Loading:

- Remove the growth medium from the cell plate.
- Wash the cells once with 100 μ L of HBSS with HEPES.
- Add 100 μ L of the freshly prepared Dye Loading Solution to each well.^{[6][7]}
- Incubate the plate at 37°C for 60 minutes, followed by an additional 15-30 minutes at room temperature, protected from light.^{[6][7]} 3.2. (Optional) Antagonist Pre-incubation:
- If testing for antagonism, remove the dye loading solution and replace it with HBSS containing the GPER antagonist (e.g., G-15).
- Incubate for 15-30 minutes at 37°C. 3.3. Calcium Mobilization Measurement:
- Set the fluorescence plate reader to measure kinetic fluorescence with excitation at ~490 nm and emission at ~525 nm.^{[6][7]}
- Establish a stable baseline fluorescence reading for 10-20 seconds.

- Using the instrument's integrated dispenser, add the G-1 agonist solution (and/or controls) to the wells.
- Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.

Assay Controls

Control Type	Description	Expected Outcome
Negative Control	Vehicle (DMSO in HBSS)	No significant increase in fluorescence.
Positive Control	G-1 (e.g., 1 μ M)	Rapid, transient increase in fluorescence.
Antagonist Control	Pre-incubation with G-15 followed by G-1 addition	Attenuation or complete inhibition of the G-1 induced fluorescence increase.
Cell-free Control	Wells with dye loading solution but no cells	No fluorescence signal.

Data Presentation and Analysis

The primary output is a kinetic trace of fluorescence intensity over time. Data should be analyzed by calculating the change in fluorescence (ΔF) or the ratio of fluorescence relative to the baseline (F/F_0).

Quantitative Data Summary

Compound	Concentration (nM)	Peak Fluorescence (RFU)	Time to Peak (s)	EC50/IC50 (nM)
G-1	1			
G-1	10			
G-1	100			
G-1	1000			
G-15 + 100 nM G-1	100			
G-15 + 100 nM G-1	1000			

RFU: Relative Fluorescence Units. EC50/IC50 values are calculated from dose-response curves.

Troubleshooting

Issue	Possible Cause	Suggested Solution
High background fluorescence	Incomplete hydrolysis of Fluo-4 AM; Autofluorescence	Increase room temperature incubation time; Wash cells gently after dye loading; Check for autofluorescent compounds.
Low signal-to-noise ratio	Low receptor expression; Insufficient dye loading; Low cell number	Use a cell line with higher GPER expression; Optimize dye concentration and loading time; Increase cell seeding density.
No response to G-1	Inactive G-1; Non-responsive cell line; Incorrect filter settings	Verify G-1 activity with a positive control cell line; Confirm GPER expression and coupling to Ca ²⁺ pathway; Check instrument settings.
High well-to-well variability	Uneven cell seeding; Inconsistent dye loading; Pipetting errors	Ensure a single-cell suspension before seeding; Use a multichannel pipette for reagent addition; Automate liquid handling if possible.

This detailed protocol provides a comprehensive framework for conducting a G-1 induced calcium mobilization assay. Optimization of specific parameters such as cell density, dye concentration, and incubation times may be necessary for different cell lines and experimental setups.

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